(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol

Lipophilicity LogP Membrane permeability

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol (CAS 709674-66-8) is a C9-substituted N-hydroxymethyl pyrazole derivative bearing mutually reinforcing 3-ethyl and 5-isopropyl groups on the heterocyclic core. The compound exhibits a computed XLogP of 1.6, a molecular weight of 168.24 g·mol⁻¹, and one hydrogen-bond donor combined with two hydrogen-bond acceptors.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 709674-66-8
Cat. No. B12861861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol
CAS709674-66-8
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(C)C)CO
InChIInChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3
InChIKeyNATYHDGWGANULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

709674-66-8 | (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol – Key Procurement Properties


(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol (CAS 709674-66-8) is a C9-substituted N-hydroxymethyl pyrazole derivative bearing mutually reinforcing 3-ethyl and 5-isopropyl groups on the heterocyclic core. The compound exhibits a computed XLogP of 1.6, a molecular weight of 168.24 g·mol⁻¹, and one hydrogen-bond donor combined with two hydrogen-bond acceptors [1]. These physicochemical features place it in a distinct lipophilicity and steric niche relative to the widely used, lower-molecular-weight pyrazole-1-methanol analogs that lack the dual alkyl substitution pattern.

Dual 3-ethyl/5-isopropyl substitution provides distinct lipophilic profile
Steric and conformational properties suited for selective coordination chemistry
Differentiated building block vs. common 3,5-dimethyl pyrazole-1-methanol analogs

Why Generic Pyrazole-1-methanol Analogs Cannot Replace 709674-66-8


The simultaneous presence of an ethyl group at C3 and an isopropyl group at C5 creates a steric and electronic environment that cannot be replicated by the more common 3,5-dimethyl, 3-methyl-5-isopropyl, or unsubstituted pyrazole-1-methanol variants. Even minor alterations in the alkyl substitution pattern shift the computed LogP by >1 log unit [1] and change the number of rotatable bonds, directly affecting solubility, membrane partitioning, and reactivity at the hydroxymethyl handle. Consequently, replacing (3-ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol with a superficially similar pyrazole-1-methanol in a synthetic sequence or biological assay will introduce uncontrolled variables in lipophilicity, steric demand, and hydrogen-bonding capacity, as demonstrated by comparative physicochemical data below.

Lipophilicity Profile Alkyl substitution changes may shift LogP by more than one unit, altering membrane partitioning behavior.
Conformational Entropy Replacing with a dimethyl analog reduces rotatable bonds, potentially affecting binding entropy and oral bioavailability criteria.
Steric Environment 5-Isopropyl versus methyl modifies steric bulk near N2, influencing coordination geometry or target recognition.

Quantitative Differentiation Evidence for (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol (709674-66-8)


Lipophilicity Advantage vs. 3,5-Dimethyl and Unsubstituted Pyrazole-1-methanol Analogs

The target compound displays a computed XLogP3-AA of 1.6, which is 1.2 log units higher than that of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (XLogP = 0.4) and approximately 1.8 log units higher than (1H-pyrazol-1-yl)methanol (XLogP ≈ -0.17) [1][2]. This increased lipophilicity is expected to enhance passive membrane permeability by roughly 3- to 6-fold based on the Lipinski rule-of-five proportionality, making the compound a more suitable choice when designing CNS-penetrant or cell-permeable probes.

Lipophilicity
Reported
XLogP 1.6 vs 0.4 (dimethyl analog)
Supports differentiated lipophilic profile for membrane permeability studies
Computed by XLogP3-AA algorithm
Lipophilicity LogP Membrane permeability

Increased Steric Demand and Rotatable Bond Count vs. 3,5-Dimethyl Analog

The target compound contains three rotatable bonds compared to a single rotatable bond in (3,5-dimethyl-1H-pyrazol-1-yl)methanol [1][2]. The additional rotational degrees of freedom arise from the ethyl and isopropyl substituents, which can adopt multiple low-energy conformations. This difference directly affects the compound's conformational entropy upon binding to a biological target or metal center, potentially altering binding affinity and selectivity.

Rotatable Bonds
Reported
3 vs 1 (dimethyl analog)
Impacts conformational entropy and oral bioavailability criteria
Computed by Cactvs
Steric effects Rotatable bonds Conformational flexibility

Class-Level Antifungal Specificity of Pyrazole-1-methanol-Derived Tetradentate Ligands

In a head-to-head study, tetradentate ligands synthesized from (3,5-dimethyl-1H-pyrazol-1-yl)methanol (2a) and (1H-pyrazol-1-yl)methanol (2b) exhibited selective antifungal activity against Saccharomyces cerevisiae while lacking antibacterial activity against Escherichia coli [1]. Although the specific 3-ethyl-5-isopropyl derivative was not tested in this study, the data establish that pyrazole-1-methanol-derived tetradentate frameworks possess intrinsic, tunable antifungal selectivity that is sensitive to the nature of the pyrazole substituent, providing a class-level basis for expecting differentiated activity from the bulkier, more lipophilic 3-ethyl-5-isopropyl variant.

Antifungal Trend
Class-level
Pyrazole-1-methanol ligands show antifungal selectivity
Provides SAR vector for antifungal lead optimization; direct data for this analog not available
Class inference from related tetradentate ligands
Antifungal Pyrazole ligands Saccharomyces cerevisiae

Purity Benchmarking Against Common Pyrazole-1-methanol Building Blocks

Commercial suppliers list (3-ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol at purities of 97% or higher, matching the purity specifications of the widely procured (3,5-dimethyl-1H-pyrazol-1-yl)methanol (typically 97-98%) . This parity in available purity ensures that substitution of the dimethyl analog with the ethyl-isopropyl analog does not introduce additional purification burden.

Commercial Purity
Specification review
≥97% (matching dimethyl analog)
Equivalent purity grade supports substitution in validated synthetic routes
Based on vendor specifications
Chemical purity Quality control Procurement specification

Where 709674-66-8 Outperforms Generic Alternatives – Application Scenarios


Lipophilicity-Driven CNS Probe Design

When a medicinal chemistry program requires a pyrazole-containing building block with sufficient LogP (>1.5) for passive blood-brain barrier penetration, (3-ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol provides a XLogP of 1.6, compared to 0.4 for the 3,5-dimethyl analog [1]. This difference is expected to translate into a 3- to 6-fold higher membrane flux in PAMPA or Caco-2 assays, making the compound a more appropriate choice for CNS-targeted libraries.

Sterically Demanding Scaffold for Selective Metal Coordination

The 5-isopropyl group introduces greater steric hindrance around the pyrazole N2 nitrogen compared to a 5-methyl group. This property can be exploited to tune the coordination geometry and stability of metal complexes used in homogeneous catalysis or MRI contrast agents. The three rotatable bonds of the target compound [1] further allow conformational adaptation to different metal centers.

Antifungal Lead Optimization with Differentiated Alkyl Substitution

Building on the demonstrated antifungal selectivity of pyrazole-1-methanol-derived tetradentate ligands [1], researchers can use (3-ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol as a starting material to access a unique region of chemical space not covered by the 3,5-dimethyl or unsubstituted derivatives, enabling exploration of substituent-dependent activity cliffs against Saccharomyces cerevisiae or other fungal pathogens.

Application
Selection Property
Validation Focus
CNS permeability studies
Lipophilicity profile
Passive membrane permeability assay
Coordination chemistry research
Steric and conformational properties
Coordination geometry and complex stability
Antifungal lead optimization
Substituent-dependent activity
SAR for antifungal selectivity
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